Bis(2-ethoxyethyl) adipate

Beschreibung

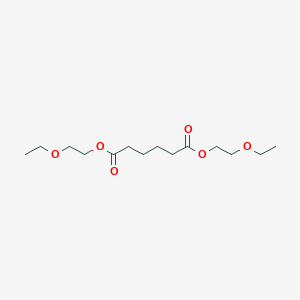

Bis(2-ethoxyethyl) adipate (CAS: 480438-71-9) is an adipate ester characterized by two 2-ethoxyethyl groups attached to an adipic acid backbone. Adipate esters are widely used in polyvinyl chloride (PVC) and other polymers due to their compatibility and low volatility. However, this compound appears less studied compared to its analogs, necessitating comparisons with structurally similar compounds for functional insights .

Eigenschaften

IUPAC Name |

bis(2-ethoxyethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O6/c1-3-17-9-11-19-13(15)7-5-6-8-14(16)20-12-10-18-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEMMCIKSMMBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)CCCCC(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059371 | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-44-4 | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(2-ethoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI(2-ETHOXYETHYL)ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TK5I9N0LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically employed as homogeneous catalysts. The reaction proceeds under reflux conditions, with temperatures ranging from 100°C to 140°C. A molar ratio of 1:2.2 (adipic acid to 2-ethoxyethanol) ensures excess alcohol to drive the equilibrium toward ester formation. Water, a byproduct, is removed via azeotropic distillation using solvents like toluene or cyclohexane.

Example Procedure:

-

Adipic acid (1.0 mol) and 2-ethoxyethanol (2.2 mol) are mixed in a round-bottom flask.

-

Concentrated H₂SO₄ (1–2 wt%) is added, followed by toluene (20% v/v).

-

The mixture is refluxed at 120°C for 6–8 hours, with continuous water removal using a Dean-Stark trap.

-

Post-reaction, the catalyst is neutralized with sodium bicarbonate, and the product is purified via vacuum distillation or column chromatography.

Yield and Optimization

Yields typically range from 65% to 85%, depending on reaction time and catalyst efficiency. Optimization strategies include:

-

Molecular sieves: Adding 3Å molecular sieves enhances water absorption, shifting equilibrium toward ester formation.

-

Solvent choice: Non-polar solvents (e.g., cyclohexane) improve miscibility and azeotrope formation.

Enzymatic Esterification

Enzymatic methods offer a greener alternative to acid catalysis, leveraging lipases as biocatalysts. This approach is particularly advantageous for heat-sensitive substrates and reduces byproduct formation.

Lipase Selection and Immobilization

Candida antarctica lipase B (CAL-B), immobilized on acrylic resin, is widely used due to its high activity and stability in non-aqueous media. The enzyme retains >90% activity after five reaction cycles, making it cost-effective for large-scale production.

Example Procedure:

-

Adipic acid (1.0 mmol) and 2-ethoxyethanol (2.0–3.0 mmol) are dissolved in cyclohexane.

-

Immobilized CAL-B (10–200 mg per mmol of acid) is added, and the mixture is agitated at 45°C for 24 hours.

-

The enzyme is filtered, and the solvent is evaporated under reduced pressure.

-

Crude ester is purified via alumina column chromatography using dichloromethane as the eluent.

Advantages and Limitations

-

Yield: Enzymatic methods achieve 70–90% conversion, comparable to acid catalysis.

-

Temperature sensitivity: Reactions occur at milder temperatures (25–45°C), reducing energy costs.

-

Substrate specificity: Lipases may exhibit selectivity for primary alcohols, necessitating optimization for secondary alcohols like 2-ethoxyethanol.

Solvent-Free Synthesis

Solvent-free protocols minimize waste and align with green chemistry principles. These methods often employ microwave irradiation or mechanochemical activation to accelerate reaction kinetics.

Microwave-Assisted Esterification

Microwave heating reduces reaction times from hours to minutes. A typical setup involves:

Ball Milling

Mechanochemical synthesis using a planetary ball mill eliminates solvents entirely:

-

Adipic acid (1.0 mol) and 2-ethoxyethanol (2.2 mol) are placed in a stainless-steel jar with H₂SO₄-coated grinding media.

-

The jar is agitated at 500 rpm for 2 hours.

Yield: 75–82%, with minimal energy input.

Industrial-Scale Production

Industrial processes prioritize cost efficiency and scalability. Continuous-flow reactors are increasingly adopted for this compound synthesis, offering:

-

Higher throughput: Tubular reactors achieve 95% conversion in 30 minutes at 130°C.

-

Automation: In-line analytics (e.g., FTIR) monitor reaction progress in real time.

Table 1: Comparison of Preparation Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 120 | 6–8 | 65–85 | 95–98 |

| Enzymatic | CAL-B lipase | 45 | 24 | 70–90 | 98–99 |

| Microwave-assisted | H₂SO₄ | 110–130 | 0.25–0.5 | 80–88 | 99 |

| Ball milling | H₂SO₄ | Ambient | 2 | 75–82 | 97 |

Analyse Chemischer Reaktionen

Reaction Mechanism and Conditions

-

Catalysts : Titanium tetrabutoxide (Lewis acid) is used to accelerate esterification by activating adipic acid, achieving 90–95% conversion in academic settings .

-

Equilibrium Management : A Dean-Stark trap removes water, shifting equilibrium toward DEHA formation .

-

Industrial Protocols : Sulfuric acid catalyzes the reaction under vacuum, followed by purification using calcium oxide and activated carbon .

Table 1: Comparison of Esterification Methods

Hydrolysis and Stability

DEHA undergoes hydrolysis under acidic, basic, or enzymatic conditions:

Hydrolysis Pathways

-

Acidic/Basic Conditions : Rapid hydrolysis in alkaline solutions (half-life <1 day) .

-

Enzymatic Hydrolysis : In vitro studies with rat tissues show rapid cleavage to mono(2-ethylhexyl) adipate (MEHA) and adipic acid . Human liver microsomes metabolize DEHA to MEHA and adipic acid as primary products .

Key Data :

-

Activation Energy : Hydrolysis rates increase with temperature, though DEHA remains stable at room temperature .

-

Environmental Degradation : Reacts with hydroxyl radicals in the atmosphere (half-life: 2.6–26 hours) .

Reactivity with Other Chemicals

DEHA exhibits notable reactivity in the presence of:

Oxidizing Agents and Acids

Alkali Metals

Thermal Decomposition

At elevated temperatures (>200°C), DEHA decomposes into:

-

Volatile Organic Compounds : Includes 2-ethylhexanol and adipic acid derivatives .

-

Combustion Byproducts : Carbon monoxide and dioxide under oxygen-rich conditions .

Metabolic Pathways

In vivo studies in rats and humans reveal:

Table 2: Metabolic Outcomes of DEHA Exposure

| Species | Dose (mg/kg) | Major Metabolites | Excretion Pathway |

|---|---|---|---|

| Rat | 500 | MEHA, Adipic acid | Urine (85%) |

| Human | N/A | Adipic acid (dominant) | Urine (>90%) |

Environmental Reactions

Wissenschaftliche Forschungsanwendungen

Plasticizer in Polymers

One of the primary uses of Bis(2-ethoxyethyl) adipate is as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Its incorporation enhances flexibility, durability, and low-temperature performance in various applications:

| Application Area | Benefits |

|---|---|

| Wire and cable insulation | Improved flexibility and durability |

| Automotive components | Enhanced performance under stress |

| Flooring materials | Increased softness and resilience |

| Medical devices | Compliance with safety standards |

Coating Additive

In the coatings industry, this compound serves as a coating additive , improving flexibility, adhesion, and film-forming properties in paints and varnishes:

| Coating Type | Enhancement Features |

|---|---|

| Architectural coatings | Resistance to weathering and abrasion |

| Industrial coatings | Improved chemical resistance |

| Automotive paints | Enhanced gloss and durability |

Personal Care Products

The compound is also utilized in personal care formulations as a solvent or emollient, contributing to the texture and moisturizing properties of products:

| Product Type | Role |

|---|---|

| Cosmetics | Skin conditioning agent |

| Toiletries | Enhances spreadability |

| Pharmaceuticals | Serves as a solvent for active ingredients |

Use in Food Packaging

A case study conducted by the European Food Safety Authority (EFSA) examined the use of this compound in food packaging materials. The study concluded that this compound provides excellent barrier properties while ensuring safety for food contact applications.

Performance in Paints

Research published in the Journal of Coatings Technology demonstrated that incorporating this compound into waterborne paints significantly improved flexibility and adhesion compared to traditional additives. The study highlighted its effectiveness in enhancing the longevity of exterior coatings.

Safety and Environmental Considerations

While this compound has numerous applications, safety assessments are crucial due to potential health hazards associated with exposure:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can lead to serious eye irritation.

- Respiratory Effects : May cause respiratory tract irritation upon inhalation.

The European Chemicals Agency (ECHA) has classified it under various hazard categories, emphasizing the need for proper handling and safety protocols during its use.

Wirkmechanismus

The mechanism of action of bis(2-ethoxyethyl) adipate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness. This compound interacts with the polymer chains through van der Waals forces and hydrogen bonding, leading to improved mechanical properties .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Industrial Relevance

- PVC Plasticizers: DEHA remains dominant in cling films, but alternatives like Diisononyl adipate are gaining traction due to regulatory pressures .

- Emerging Applications : this compound’s ethoxy groups may improve compatibility with polar polymers, though further studies are needed to validate performance .

Biologische Aktivität

Bis(2-ethoxyethyl) adipate (BEA) is a diester derived from adipic acid and 2-ethoxyethanol. Its applications span various industrial sectors, including plasticizers, solvents, and potentially in pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 370.57 g/mol

- CAS Number : 109-44-4

Metabolism and Excretion

Research indicates that this compound undergoes hydrolysis in biological systems, leading to the formation of mono(2-ethoxyethyl) adipate and other metabolites. The primary pathways for excretion include urine and feces, with studies showing that a significant portion of the compound is eliminated within 48 hours post-administration in animal models .

Hepatic Effects

Studies have documented the effects of BEA on liver function, particularly regarding peroxisomal proliferation. In experimental models, administration of BEA has led to:

- Increased Peroxisomal Volume Density : This was observed through morphometric analysis in rats and mice, indicating a dose-dependent response .

- Catalase Activity : A slight increase in catalase activity was noted in mice but not in rats .

- Hepatocellular Changes : Light microscopy revealed hypertrophy and eosinophilia of hepatocytes without significant hepatotoxicity at lower doses .

Dose-Response Relationships

The following table summarizes findings from various studies regarding the dose-response effects of BEA:

| Study | Species | Dose (mg/kg bw/day) | Observed Effects |

|---|---|---|---|

| Reddy et al. (1986) | Fischer 344 Rats | 0.5 - 2.0% diet | Increased peroxisomal volume density |

| Lake et al. (1997) | B6C3F1 Mice | 1495 - 3075 | Increased liver weight and peroxisomal activity |

| Takahashi et al. (1981) | Wistar Rats | 500 | Urinary excretion of adipic acid |

Metabolite Identification

The primary metabolites identified include:

- Mono(2-ethoxyethyl) adipate

- Adipic acid

These metabolites are crucial for understanding the compound's biological effects and potential toxicity profiles .

Case Studies

In a notable study involving Fischer 344 rats, it was found that dietary concentrations of BEA at levels above 0.6% led to significant increases in liver weight and peroxisomal proliferation markers, suggesting a clear link between exposure levels and biological response . Another study indicated that chronic exposure could lead to alterations in lipid metabolism, characterized by hypolipidemia and increased fatty acid oxidation rates .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Bis(2-ethoxyethyl) adipate in environmental samples?

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) is the standard methodology. EPA Method 506 specifies protocols for adipate ester analysis in water matrices, with detection limits as low as 100 µg/mL in isooctane. Calibration curves should be validated using certified reference standards to minimize matrix interference .

Q. How can researchers assess the purity of this compound for experimental use?

High-purity grades (>99%) are verified via gas chromatography (GC) with flame ionization detection (FID), comparing retention times against certified standards. Refractive index (n20/D ≈ 1.447) and density (0.925 g/mL at 20°C) are secondary physical validators. Batch-specific Certificates of Analysis (COA) should be reviewed for trace impurities .

Q. What are the key considerations for synthesizing this compound in laboratory settings?

The esterification of adipic acid with 2-ethoxyethanol typically employs acid catalysts (e.g., sulfuric acid) under controlled temperatures (100–150°C). Reaction progress is monitored via FTIR for carbonyl ester peaks (∼1730 cm⁻¹). Post-synthesis purification involves vacuum distillation (bp: 175°C at 2 mmHg) to remove unreacted monomers .

Advanced Research Questions

Q. How should researchers design toxicological studies to evaluate carcinogenicity risks?

Follow IARC protocols for oral administration in rodent models. For example, dose-response studies in mice (0.1–5% dietary exposure) over 24 months assess liver tumor incidence. Include negative controls and monitor for dominant lethal mutations via fertility assays. Note species-specific discrepancies: mice show higher sensitivity than rats .

Q. What methodologies are effective for analyzing this compound degradation in environmental matrices?

Biodegradation studies use OECD 301B guidelines with activated sludge inoculum. Quantify degradation intermediates (e.g., monoesters) via LC-MS/MS. Hydrolysis rates are pH-dependent, with faster breakdown under alkaline conditions (t½ < 7 days at pH 10). Photodegradation studies require simulated sunlight exposure and GC-FID analysis .

Q. How can structural analogs of this compound be evaluated for comparative toxicity?

Structure-activity relationship (SAR) models compare ester chain length and branching. For example, replace 2-ethoxyethyl groups with methyl or butyl variants. Use in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) and molecular docking to predict interactions with metabolic enzymes like cytochrome P450 .

Q. How can conflicting data on species-specific carcinogenicity be resolved?

Discrepancies between rodent models (e.g., liver tumors in mice but not rats) may arise from differences in peroxisome proliferation receptor alpha (PPARα) activation. Conduct transcriptomic profiling of hepatic tissues and compare metabolic pathways (e.g., β-oxidation rates) across species. Validate findings with human cell lines .

Q. What experimental approaches are recommended for studying environmental persistence?

Use OECD 307 soil degradation tests under aerobic conditions. Monitor parent compound and metabolites (e.g., adipic acid) via GC-MS. For aquatic systems, measure adsorption coefficients (log Kow ≈ 8.2) to predict bioaccumulation potential in sediment-dwelling organisms .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Personal protective equipment (PPE) includes nitrile gloves and vapor-resistant goggles. Engineering controls (fume hoods) are mandatory due to low volatility (PAC-1: 27 mg/m³). Storage requires inert atmospheres (N₂) at 0–6°C to prevent ester hydrolysis .

Q. How can researchers align experimental designs with regulatory frameworks for chemical safety?

Adhere to IARC Group 3 guidelines (not classifiable as carcinogenic to humans) and EPA Method 506 validation criteria. Document all data for REACH compliance, including endocrine disruption potential via OECD TG 455 (estrogen receptor transactivation assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.